MELK-8a hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

MELK-8a (盐酸盐) 的合成涉及多个步骤,包括核心结构的形成以及随后的引入盐酸基团的修饰。 详细的合成路线和反应条件是专有的,通常由制造商提供 .

工业生产方法

MELK-8a (盐酸盐) 的工业生产遵循合成激酶抑制剂的标准方案。 这包括大规模化学合成、纯化和质量控制,以确保高纯度和一致性 .

化学反应分析

反应类型

MELK-8a (盐酸盐) 主要进行取代反应,因为其结构中存在反应性官能团 .

常用试剂和条件

涉及 MELK-8a (盐酸盐) 的反应中常用的试剂包括各种有机溶剂、酸和碱。 具体条件取决于所需的修饰或反应 .

形成的主要产物

涉及 MELK-8a (盐酸盐) 的反应形成的主要产物通常是具有修饰官能团的衍生物,这些衍生物可用于研究该化合物的构效关系 .

科学研究应用

MELK-8a (盐酸盐) 在科学研究中具有广泛的应用:

作用机制

MELK-8a (盐酸盐) 通过选择性抑制母体胚胎亮氨酸拉链激酶 (MELK) 的活性发挥作用。 这种抑制破坏了各种细胞过程,包括细胞周期进程、细胞凋亡和干细胞维持 . 该化合物与 MELK 的 ATP 结合位点结合,阻止其磷酸化和随后的激活 .

相似化合物的比较

类似化合物

OTSSP167: 另一种有效的 MELK 抑制剂,在癌症研究中具有类似的应用.

JNJ-47117096 盐酸盐: 一种激酶抑制剂,具有更广泛的目标谱,包括 MELK.

独特性

MELK-8a (盐酸盐) 的独特性在于其对 MELK 抑制的高选择性和效力。 它的 IC50 值为 2 nM,使其成为目前最有效的 MELK 抑制剂之一 . 这种高选择性减少了脱靶效应,使其成为研究和潜在治疗应用中宝贵的工具 .

生物活性

MELK-8a hydrochloride, a selective inhibitor of maternal embryonic leucine zipper kinase (MELK), has garnered attention for its significant biological activity, particularly in cancer research. This article delves into the compound's mechanisms, efficacy, and implications for therapeutic applications, supported by various studies and data.

Overview of MELK and Its Role in Cancer

MELK is a serine/threonine kinase implicated in several cellular processes, including cell proliferation, mitosis, and the maintenance of cancer stem cells. It is often overexpressed in various cancers, making it a promising target for therapeutic intervention. The inhibition of MELK has been linked to reduced tumor growth and altered signaling pathways associated with cancer progression.

This compound functions primarily through competitive inhibition of MELK. By binding to the active site of MELK, it prevents substrate phosphorylation, thereby disrupting downstream signaling essential for cell cycle progression. The compound exhibits a high potency with an IC50 value of approximately 2 nM , indicating its effectiveness at low concentrations .

Selectivity Profile

One of the notable features of this compound is its selectivity for MELK over other kinases. Comparative studies show that it has minimal off-target effects on kinases such as FLT3, KIT, and PDGFRα, which is crucial for isolating the effects of MELK inhibition in experimental settings. The selectivity profile is summarized in the following table:

| Compound Name | Target Kinase | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | Maternal embryonic leucine zipper kinase | 2 | Highly selective over FLT3, KIT |

| TAK-901 | Multiple kinases | ~20 | Moderate |

| AT-9283 | Aurora kinases | 10 | Broad spectrum |

| CCT-128930 | GSK3β | 30 | Moderate |

Case Studies

- Breast Cancer Cell Lines : Research indicates that treatment with this compound leads to a dose-dependent reduction in estrogen receptor alpha (ERα) levels in breast cancer cell lines such as MCF-7. This reduction impacts cellular proliferation and transcriptional activity associated with estrogen signaling, suggesting potential therapeutic implications for estrogen receptor-positive breast cancers .

- Cell Proliferation Assays : In vitro studies using resazurin and crystal violet assays have demonstrated that MELK-8a significantly inhibits the proliferation of cancer cells. For instance, MDA-MB-468 cells treated with varying concentrations of MELK-8a showed marked reductions in cell viability .

- Combination Therapies : Studies have explored the synergistic effects of combining MELK-8a with other inhibitors such as tamoxifen and ALK inhibitors. These combinations have shown enhanced efficacy in reducing ERα levels and inhibiting proliferation in specific breast cancer subtypes .

Research Findings

Recent investigations have highlighted several key findings regarding the biological activity of this compound:

- Impact on ERα Stability : Inhibition of MELK has been shown to attenuate ERα transcriptional activity, hampering proliferation in MCF-7 cells. This suggests that targeting MELK could be an effective strategy for managing ERα-positive breast cancers .

- Role in Cancer Stem Cells : MELK is implicated in maintaining cancer stem cell populations. Inhibition with MELK-8a has demonstrated potential to suppress mammosphere formation in breast cancer cells, indicating its role in targeting cancer stem cells .

属性

IUPAC Name |

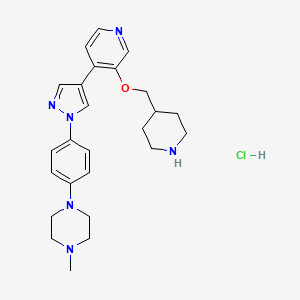

1-methyl-4-[4-[4-[3-(piperidin-4-ylmethoxy)pyridin-4-yl]pyrazol-1-yl]phenyl]piperazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N6O.ClH/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20;/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGMSRRNYDSRPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。